![molecular formula C9H14N2O2S2 B2420457 1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine CAS No. 877977-10-1](/img/structure/B2420457.png)
1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine is a chemical compound with the molecular formula C9H14N2O2S2 and a molecular weight of 246.35 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group attached to a 5-methylthiophene moiety. It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine has a wide range of scientific research applications:
Métodos De Preparación
The synthesis of 1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine typically involves the reaction of 5-methylthiophene-2-sulfonyl chloride with piperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to proteins and enzymes . The piperazine ring provides structural flexibility, allowing the compound to adopt various conformations that can enhance its biological activity .
Comparación Con Compuestos Similares
1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine can be compared with other sulfonyl-substituted piperazines and thiophene derivatives. Similar compounds include:
1-(Thiophen-2-yl)sulfonylpiperazine: Lacks the methyl group on the thiophene ring, which may affect its chemical reactivity and biological activity.
1-(5-Methylthiophen-2-yl)sulfonylmorpholine: Contains a morpholine ring instead of a piperazine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .
Propiedades
IUPAC Name |
1-(5-methylthiophen-2-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2/c1-8-2-3-9(14-8)15(12,13)11-6-4-10-5-7-11/h2-3,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCQGIWLFILWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(E)-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2420377.png)

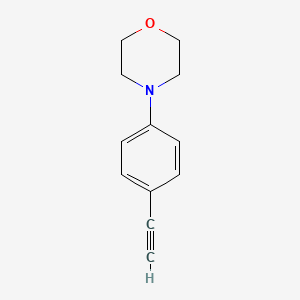

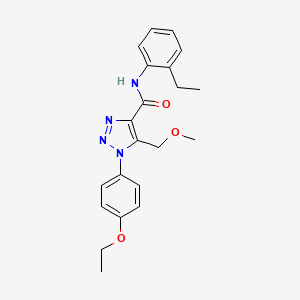
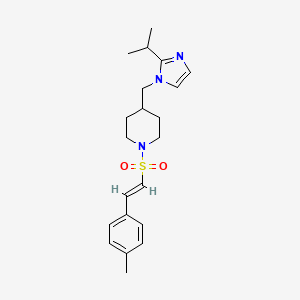
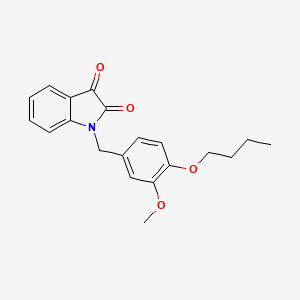
![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-cyclobutylpyrimidine](/img/structure/B2420392.png)
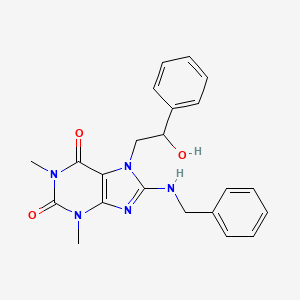

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-methylbenzoate](/img/structure/B2420395.png)
![3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2420396.png)
![ethyl 2-(4-benzoylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2420397.png)
